
AZD 9272
Descripción general
Descripción
AZD 9272 is an organic compound that features a complex structure with multiple functional groups, including fluorine atoms, a pyridine ring, an oxadiazole ring, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZD 9272 typically involves multiple steps, starting with the preparation of the fluoropyridine and benzonitrile intermediates. The key steps include:
Fluorination of Pyridine: Fluorination of pyridine can be achieved using reagents such as AlF₃ and CuF₂ at high temperatures (450–500°C) to form fluoropyridine derivatives.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the fluoropyridine and oxadiazole intermediates with the benzonitrile group using suitable coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.
Análisis De Reacciones Químicas
Radiolabeling for Imaging Studies
¹⁸F-AZD9272, a radiolabeled analog, is synthesized for positron emission tomography (PET) studies. Key steps include:
a. Radiolabeling Protocol
Parameter | Details |
---|---|
Precursor | 3-fluoro-5-(3-(5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile |
Solvent | DMSO |
Temperature | 150°C |
Reaction Time | 15 minutes |
Radiochemical Yield | 23% (non-decay-corrected) |
Purity | >99% |
Molar Activity | 94 ± 103 GBq/μmol |
b. Optimization of Reaction Conditions
Data from solvent and temperature screening :
Entry | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | Acetonitrile | 75–110 | 1–5 |
2 | DMSO | 150 | 23 |
3 | DMF | 125–155 | 2–17 |
DMSO at 150°C was identified as optimal due to superior solubility and reaction kinetics .
Stability and Degradation
-
Chemical Stability : ¹⁸F-AZD9272 remains stable in phosphate-buffered saline (PBS, pH 7.4) for at least 120 minutes post-synthesis, with no detectable decomposition .
-
Metabolic Stability : In vivo studies in rats show prolonged half-life (>4 hours), attributed to resistance to hepatic CYP450 enzymes .
Functional Group Reactivity
-
Fluorine Atoms : Participate in nucleophilic substitution under basic conditions (e.g., K₂CO₃/CH₃CN).
-
Oxadiazole Ring : Susceptible to hydrolysis under strongly acidic or alkaline conditions, limiting its stability in extreme pH environments .
-
Benzonitrile Group : Stable under physiological conditions but can undergo reduction to benzylamine in the presence of LiAlH₄.
Purification and Analysis
Aplicaciones Científicas De Investigación
Potential Therapeutic Uses
- Chronic Pain Management : Initial studies suggested AZD 9272's effectiveness in reducing pain responses in animal models. However, subsequent clinical trials did not demonstrate significant analgesic effects in humans.
- Neuropsychiatric Disorders : The compound is being explored for its potential benefits in treating conditions like schizophrenia and Parkinson's disease, where modulation of glutamate signaling may provide therapeutic advantages .
- Imaging Applications : this compound has been labeled with carbon-11 and fluorine-18 to serve as a PET radioligand for imaging mGluR5 receptor binding in vivo. This imaging capability is crucial for studying the distribution and expression of mGluR5 in various neurological conditions .
Case Studies
Several case studies have highlighted the applications of this compound:
- PET Imaging Studies : Research involving the synthesis of fluorine-18 labeled this compound demonstrated its stability and suitability for PET imaging in nonhuman primates. The studies indicated that the radioligand provided high-resolution images of mGluR5 binding patterns, essential for understanding receptor dynamics in the brain .
- Behavioral Studies : Experimental models have shown that this compound can induce psychosis-like effects, providing insights into its impact on brain function and behavior. These findings are valuable for understanding the role of mGluR5 in neuropsychiatric conditions.
Mecanismo De Acción
The mechanism of action of AZD 9272 involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Amino-5-fluoropyridine
- Fluroxypyr
Uniqueness
AZD 9272 is unique due to its combination of fluorine atoms, pyridine, oxadiazole, and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Actividad Biológica
AZD 9272 is a novel compound developed as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has garnered attention for its potential therapeutic applications in various central nervous system disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Profile
This compound has been characterized as a potent and selective mGluR5 antagonist with significant implications for treating conditions such as anxiety, depression, and neurodegenerative diseases. The compound exhibits high affinity for both human and rat mGluR5 receptors, with IC50 values reported at approximately 2.6 nM for rat receptors and 7.6 nM for human receptors .
Key Properties
- Selectivity: this compound selectively inhibits mGluR5 without significantly affecting other glutamate receptor subtypes.
- Metabolic Stability: The compound demonstrates high metabolic stability, allowing for prolonged action within biological systems.
- Blood-Brain Barrier Penetration: this compound effectively crosses the blood-brain barrier, enhancing its potential efficacy in CNS applications.
The primary mechanism by which this compound exerts its effects is through negative allosteric modulation of mGluR5. This modulation leads to a reduction in glutamatergic signaling, which is implicated in various neuropsychiatric conditions. The compound's ability to modulate receptor activity without directly blocking the receptor's active site allows for more nuanced therapeutic effects, potentially reducing side effects associated with traditional antagonists.
In Vivo Studies
Research has demonstrated that this compound can produce significant behavioral effects in animal models. For instance, studies involving rats trained to discriminate between drugs revealed that this compound shared discriminative properties with other mGluR5 antagonists but not with substances like cocaine or PCP . The discriminative half-life of this compound was found to be approximately 24.3 hours , indicating a prolonged duration of action .
Case Studies and Clinical Trials
This compound has progressed into phase I clinical trials, where its safety and efficacy are being evaluated in humans. Early findings suggest promising outcomes in terms of tolerability and pharmacokinetics.
Comparative Analysis with Other Compounds
Compound | IC50 (nM) | Selectivity | Metabolic Stability | Blood-Brain Barrier Penetration |
---|---|---|---|---|
This compound | 2.6 (rat) / 7.6 (human) | High | High | Yes |
MPEP | ~10 | Moderate | Moderate | Yes |
Fenobam | ~20 | Low | Low | Yes |
Potential Applications
Given its profile, this compound is being explored for various therapeutic applications:
- Anxiety Disorders: The modulation of mGluR5 can alleviate anxiety symptoms.
- Depression: By adjusting glutamate signaling pathways, this compound may offer new avenues for treating depression.
- Neurodegenerative Diseases: Its ability to modulate excitotoxicity makes it a candidate for conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying AZD 9272's effects on mGluR5 activity?
this compound's functional impact on mGluR5 has been evaluated using Xenopus oocytes microtransplanted with postmortem native synaptic receptors. This model allows direct measurement of electrophysiological responses to quantify changes in receptor activity. Key metrics include synaptic response amplitude and variability before/after this compound application . For in vitro assays, FLIPR calcium mobilization is recommended to determine IC50 values, as validated in selective profiling against other mGluR subtypes .
Q. How should this compound stock solutions be prepared to ensure stability and reproducibility?
Dissolve this compound in anhydrous DMSO to a concentration of ~50 mM, as it exhibits high solubility in this solvent. Purge the solution with an inert gas (e.g., nitrogen) to prevent oxidation. Aliquot and store at -20°C for long-term stability (up to 3 years). Avoid repeated freeze-thaw cycles to maintain chemical integrity .
Q. What statistical methods are appropriate for analyzing this compound-induced changes in neuronal responses?
Use paired t-tests or ANOVA to compare pre- and post-treatment synaptic response amplitudes. In electrophysiological studies, data should include mean ± standard deviation (SD) for quantitative comparisons. For example, reports statistically significant increases in response amplitude (P < 0.05) using column/point plots with error bars . Normalize data to baseline (control) conditions to account for inter-experiment variability.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's effects across different experimental paradigms?
Discrepancies may arise from model-specific factors (e.g., oocyte vs. mammalian cell systems) or receptor density variations. To address this:
- Replicate experiments using consistent receptor sources (e.g., human postmortem tissue vs. recombinant systems).
- Control for allosteric modulator binding kinetics by measuring time-dependent responses.
- Cross-validate findings with orthogonal assays (e.g., FLIPR calcium flux vs. electrophysiology) .
Q. What methodological considerations are critical for designing in vivo studies with this compound?
- Dosing: Optimize brain penetration using pharmacokinetic profiling (e.g., cerebrospinal fluid sampling).
- Selectivity Controls: Include mGluR1-4/6-8 antagonists to confirm this compound's specificity in complex systems.
- Behavioral Endpoints: Pair electrophysiological recordings with behavioral assays (e.g., fear conditioning) to link receptor modulation to functional outcomes .
Q. How should researchers handle variability in this compound's response amplitude across neuronal preparations?
Variability may reflect differences in receptor subunit composition or post-translational modifications. Mitigation strategies include:
- Quantifying mGluR5 expression levels via Western blot or qPCR.
- Using standardized protocols for tissue handling and oocyte microtransplantation.
- Applying noise-reduction techniques (e.g., signal averaging) during data acquisition .
Q. What are the best practices for integrating this compound into studies of mGluR5-mediated neurological disorders?
- Experimental Design: Include both acute and chronic dosing regimens to model therapeutic vs. compensatory effects.
- Data Interpretation: Contextualize results with clinical data on mGluR5 dysregulation (e.g., Parkinson’s disease, anxiety).
- Ethical Reporting: Disclose limitations, such as species-specific receptor differences or off-target effects at high concentrations (>10 µM) .
Q. Methodological Guidelines
Q. How to ensure reproducibility when replicating this compound studies?
- Document solvent purity (e.g., DMSO lot number), storage conditions, and batch-to-batch variability of this compound.
- Provide raw data and processing steps in supplementary materials, adhering to journal guidelines for transparency .
Q. What controls are essential for validating this compound's selectivity in mGluR5 studies?
- Negative Controls: Use mGluR5 knockout models or selective antagonists (e.g., MTEP).
- Positive Controls: Include known mGluR5 agonists (e.g., CHPG) to confirm receptor functionality.
- Off-Target Screening: Test this compound against a panel of 134+ receptors/enzymes at 10 µM to exclude non-specific interactions .
Q. Data Presentation & Publication
Q. How to structure a manuscript focusing on this compound's mechanism of action?
- Abstract: Highlight the compound’s IC50, selectivity, and novel findings (e.g., synaptic response modulation).
- Methods: Detail stock solution preparation, assay conditions (e.g., FLIPR parameters), and statistical tests.
- Results: Use subheadings to separate electrophysiological, calcium mobilization, and selectivity data.
- Discussion: Contrast results with prior mGluR5 modulators and propose future directions (e.g., in vivo efficacy trials) .
Propiedades
IUPAC Name |
3-fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSPCALDSNXWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-26-8 | |
Record name | AZD-9272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327056268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-9272 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SQ9B412I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.